

Unveiling the Molecular Architecture of 6-Deoxyisojacareubin: A Spectroscopic and Structural Elucidation Guide

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Compound of Interest

Compound Name: 6-Deoxyisojacareubin

Cat. No.: B1235315

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Shanghai, China – November 7, 2025 – A comprehensive technical guide has been compiled to detail the structure elucidation and spectroscopic properties of **6-Deoxyisojacareubin**, a naturally occurring prenylated xanthone. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's molecular structure, supported by a full suite of spectroscopic data and detailed experimental protocols.

6-Deoxyisojacareubin (C₁₈H₁₄O₅), with a molecular weight of 310.3 g/mol, has been isolated from various plant species, including those of the *Garcinia* and *Calophyllum* genera. Its structural framework, chemically identified as 6,11-dihydroxy-3,3-dimethylpyrano[2,3-c]xanthen-7-one, has been meticulously characterized using a combination of modern spectroscopic techniques. This guide presents a consolidation of the available data to facilitate further research and application of this bioactive compound.

Spectroscopic Data Summary

The structural assignment of **6-Deoxyisojacareubin** is corroborated by extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

FT-IR (Fourier-Transform Infrared) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

Mass Spectrometry (MS) Data

m/z	Fragmentation
310	[M] ⁺
Further fragmentation data not available in search results	

Experimental Protocols

A standardized protocol for the isolation and purification of **6-Deoxyisojacareubin** from natural sources is crucial for obtaining high-purity samples for research and development.

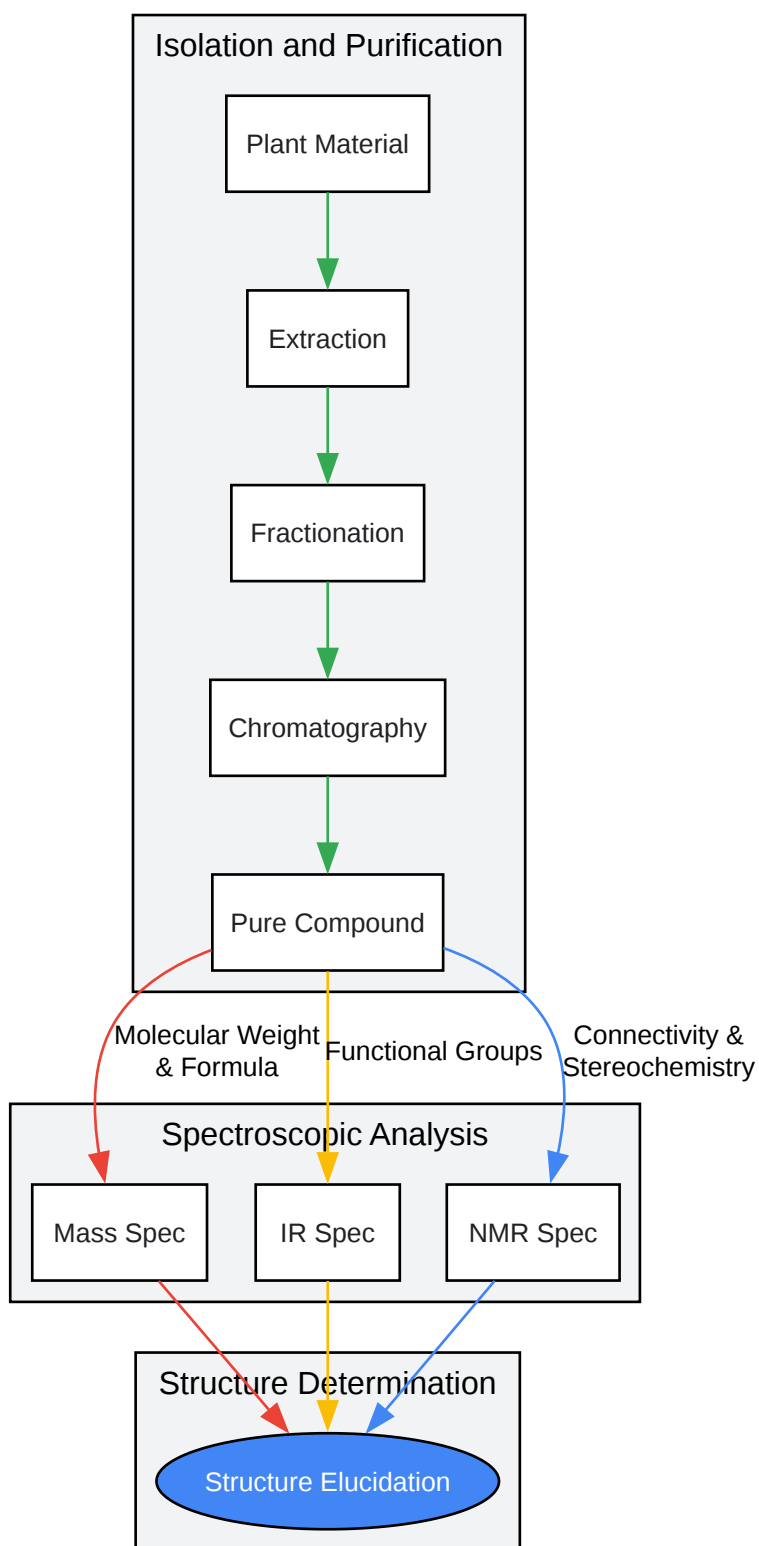
Isolation of **6-Deoxyisojacareubin** from *Calophyllum* species:

- Extraction: Dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol.

- **Fractionation:** The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the target compound is further purified using a series of chromatographic techniques, including column chromatography on silica gel and preparative thin-layer chromatography (pTLC), with appropriate solvent systems.
- **Crystallization:** The purified compound is often crystallized from a suitable solvent to yield pure **6-Deoxyisojacareubin**.

Structure Elucidation Workflow

The process of determining the chemical structure of **6-Deoxyisojacareubin** involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow for the structure elucidation of a natural product like **6-Deoxyisojacareubin**.



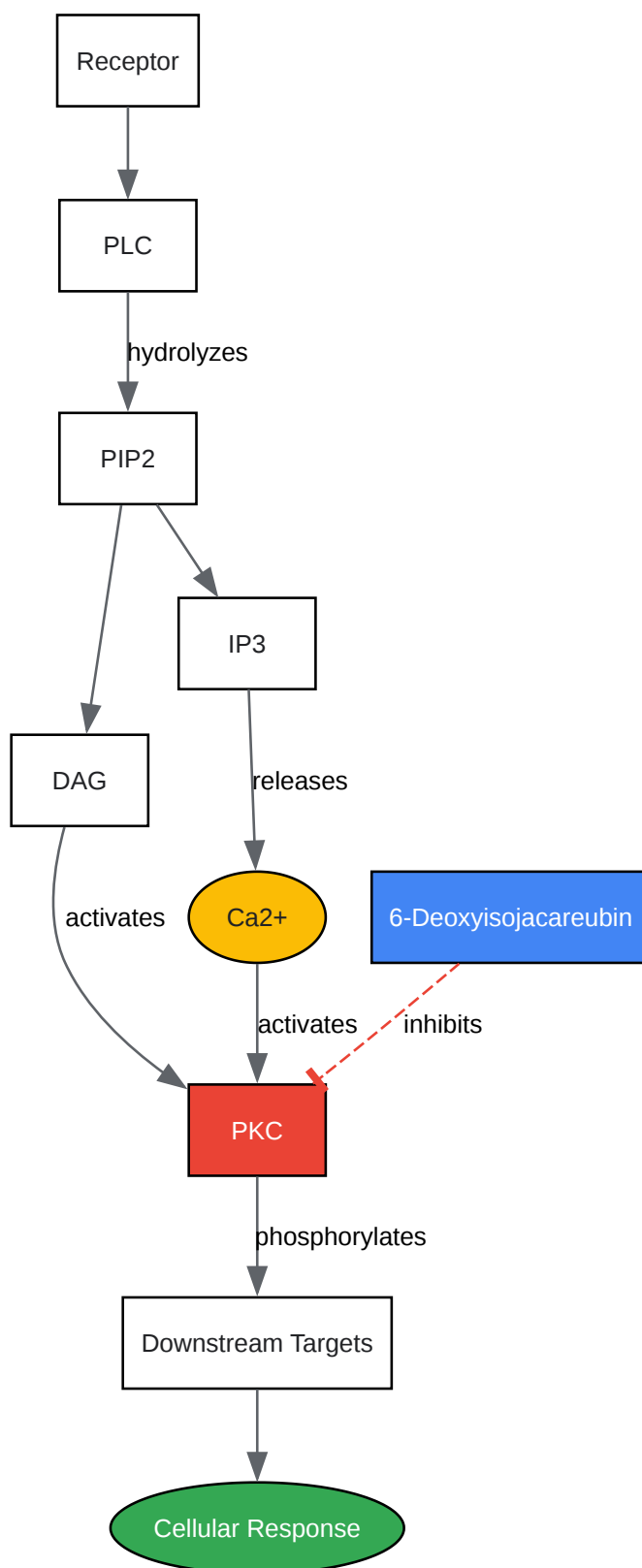
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A typical workflow for the structure elucidation of natural products.

Biological Activity and Signaling Pathway

6-Deoxyisojacareubin has demonstrated notable biological activities, including anti-inflammatory and antioxidant properties.[1] Furthermore, studies have indicated its potential as an inhibitor of Protein Kinase C (PKC), a key enzyme family involved in various cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.[2] The inhibition of PKC by **6-Deoxyisojacareubin** suggests its potential as a therapeutic agent in diseases where PKC signaling is dysregulated, such as cancer.

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG and calcium ions (released in response to IP₃) then activate conventional and novel PKC isoforms. Activated PKC subsequently phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.



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Inhibition of the Protein Kinase C (PKC) signaling pathway.

This technical guide serves as a foundational resource for the scientific community, providing the necessary data and protocols to advance the study and potential therapeutic applications of **6-Deoxyisojacareubin**.

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References

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